molecular formula C14H14N4O3S B15189577 Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- CAS No. 104691-46-5

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)-

Cat. No.: B15189577
CAS No.: 104691-46-5
M. Wt: 318.35 g/mol
InChI Key: UAUCSPNOPSGZBM-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is a complex organic compound that features a methanesulfonamide group attached to an imidazo[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a methanesulfonamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl)-: Lacks the methoxyphenyl group.

    Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

104691-46-5

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

N-(2-imidazo[1,2-a]pyrimidin-2-yl-5-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-21-10-4-5-11(12(8-10)17-22(2,19)20)13-9-18-7-3-6-15-14(18)16-13/h3-9,17H,1-2H3

InChI Key

UAUCSPNOPSGZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C

Origin of Product

United States

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